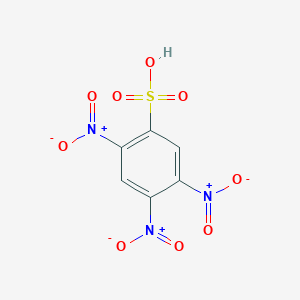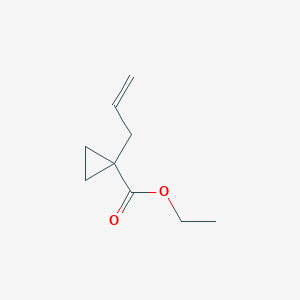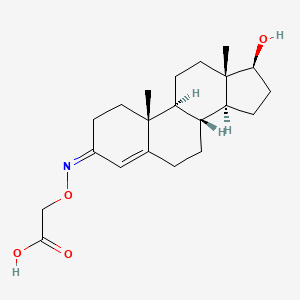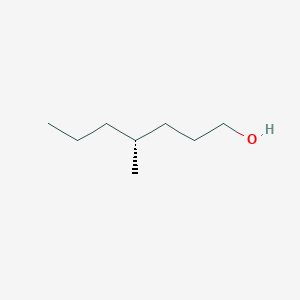
2,4,5-Trinitrobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trinitrobenzenesulfonic acid is an arenesulfonic acid that is benzene with a sulfo group at position 1 and three nitro substituents in the 2-, 4- and 5-positions. It has a role as a hapten. It is an arenesulfonic acid and a C-nitro compound.
Scientific Research Applications
Molecular Structure and Conformation Properties
2,4,6-Trinitrobenzenesulfonic acid (2,4,6-tri-NBSA) has been studied for its molecular structure and conformation properties. Giricheva et al. (2012) conducted a combined gas-phase electron diffraction and quantum chemical study, revealing six conformers forming three pairs of enantiomers. This research highlights significant steric interactions between the SO2OH group and ortho-nitro groups, influencing the molecule's structural properties (Giricheva, Giricheva, Medvedeva, Ivanov, & Petrov, 2012).
Synthesis Processes in Chemical Engineering
Deng et al. (2015) reported a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a compound with applications in pharmaceuticals and material science, using a microreactor system. This showcases the use of 2,4,5-trinitrobenzenesulfonic acid in advanced chemical synthesis processes (Deng, Shen, Zhao, Yan, & Zhang, 2015).
Medical and Biological Research Applications
- Inflammatory Bowel Disease (IBD) Models: Scheiffele and Fuss (2002) described the use of 2,4,6-trinitrobenzenesulfonic acid in inducing colitis in mice, providing a model for studying Crohn's disease (Scheiffele & Fuss, 2002).
- Biomarker Studies: Hsieh et al. (2016) explored lipocalin-2 as a biomarker in a 2,4,6-Trinitrobenzenesulfonic acid-induced model of Crohn’s disease, demonstrating its potential as a sensitive and noninvasive biomarker for colitis (Hsieh, Morin, Filliettaz, Varada, Labarre, & Radi, 2016).
Chemical Analysis
Wang et al. (2005) developed a simple method for analyzing toxic substances in industrial wastes using trinitrobenzenesulfonic acid as a colorimetric reagent. This highlights its utility in environmental chemistry and safety applications (Wang, Biswas, Bewtra, & Taylor, 2005).
Electrochemistry Applications
Griveau et al. (2007) utilized trinitrobenzenesulfonic acid in electrochemical grafting processes. They developed a method to produce stable amino-derivatized conductive surfaces for immobilizing biomolecules, demonstrating its application in electrochemical sensor technology (Griveau, Mercier, Vautrin-Ul, & Chaussé, 2007).
Properties
Molecular Formula |
C6H3N3O9S |
|---|---|
Molecular Weight |
293.17 g/mol |
IUPAC Name |
2,4,5-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3N3O9S/c10-7(11)3-1-5(9(14)15)6(19(16,17)18)2-4(3)8(12)13/h1-2H,(H,16,17,18) |
InChI Key |
HUPDIVYMUZMPMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)
![(3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B1252919.png)

![(7S,9S)-9-acetyl-7-[(2S,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1252922.png)


![[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(2S)-3-[[(2R,3S)-5-[[(2R,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1252927.png)


![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)


